molecular formula C12H13Cl3N2OS B13331837 Sulfide, bis(2-amino-5-chlorophenyl), hydrochloride, hydrate CAS No. 63979-93-1

Sulfide, bis(2-amino-5-chlorophenyl), hydrochloride, hydrate

Cat. No.: B13331837
CAS No.: 63979-93-1
M. Wt: 339.7 g/mol
InChI Key: WYBDLDOOLAAPGZ-UHFFFAOYSA-N
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Description

2,2’-Thiobis(4-chloroaniline) hydrochloride hydrate is an organochlorine compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a thiobis linkage and chloroaniline groups. It is commonly used in scientific research and industrial applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Thiobis(4-chloroaniline) hydrochloride hydrate typically involves the reaction of 4-chloroaniline with sulfur-containing reagents. One common method includes the use of thiophosgene or sulfur dichloride as the sulfur source. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or chloroform. The resulting product is then purified and converted to its hydrochloride hydrate form through crystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is obtained through multiple purification steps, including recrystallization and filtration .

Chemical Reactions Analysis

Types of Reactions

2,2’-Thiobis(4-chloroaniline) hydrochloride hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2’-Thiobis(4-chloroaniline) hydrochloride hydrate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 2,2’-Thiobis(4-chloroaniline) hydrochloride hydrate involves its interaction with molecular targets such as enzymes and receptors. The thiobis linkage and chloroaniline groups allow it to bind to specific sites on proteins, potentially inhibiting their activity. This compound can also interact with cellular pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Thiobis(4-chloroaniline) hydrochloride hydrate is unique due to its thiobis linkage, which imparts distinct chemical and biological properties. This linkage allows for specific interactions with molecular targets, making it valuable in both research and industrial applications .

Properties

CAS No.

63979-93-1

Molecular Formula

C12H13Cl3N2OS

Molecular Weight

339.7 g/mol

IUPAC Name

2-(2-amino-5-chlorophenyl)sulfanyl-4-chloroaniline;hydrate;hydrochloride

InChI

InChI=1S/C12H10Cl2N2S.ClH.H2O/c13-7-1-3-9(15)11(5-7)17-12-6-8(14)2-4-10(12)16;;/h1-6H,15-16H2;1H;1H2

InChI Key

WYBDLDOOLAAPGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)SC2=C(C=CC(=C2)Cl)N)N.O.Cl

Origin of Product

United States

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